N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797615-80-5
VCID: VC4333043
InChI: InChI=1S/C18H15NO5S2/c20-18(16-2-1-8-23-16)17-6-3-13(25-17)11-19-26(21,22)14-4-5-15-12(10-14)7-9-24-15/h1-6,8,10,19H,7,9,11H2
SMILES: C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Molecular Formula: C18H15NO5S2
Molecular Weight: 389.44

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 1797615-80-5

Cat. No.: VC4333043

Molecular Formula: C18H15NO5S2

Molecular Weight: 389.44

* For research use only. Not for human or veterinary use.

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide - 1797615-80-5

Specification

CAS No. 1797615-80-5
Molecular Formula C18H15NO5S2
Molecular Weight 389.44
IUPAC Name N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Standard InChI InChI=1S/C18H15NO5S2/c20-18(16-2-1-8-23-16)17-6-3-13(25-17)11-19-26(21,22)14-4-5-15-12(10-14)7-9-24-15/h1-6,8,10,19H,7,9,11H2
Standard InChI Key PWXFWDAYPJORMU-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound integrates three distinct heterocyclic systems:

  • Thiophene ring: A five-membered aromatic ring containing sulfur, known for enhancing electronic stability and participating in π-stacking interactions with biological targets.

  • Furan-2-carbonyl group: A furan derivative with a ketone functional group, contributing to electrophilic reactivity and hydrogen-bonding capacity.

  • 2,3-Dihydrobenzofuran-5-sulfonamide: A benzofuran scaffold fused to a sulfonamide group, a motif frequently associated with enzyme inhibition and solubility modulation.

The IUPAC name, N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, reflects the connectivity of these units. The sulfonamide group (-SO₂NH₂) at position 5 of the dihydrobenzofuran ring is critical for potential hydrogen bonding with biological receptors.

Physicochemical Profile

Key properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₅NO₅S₂
Molecular Weight389.44 g/mol
CAS Number1797615-80-5
XLogP3 (Predicted Log P)-0.71
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Topological Polar Surface Area104 Ų

The moderate Log P value (-0.71) suggests balanced lipophilicity, potentially favoring membrane permeability while retaining aqueous solubility. The polar surface area (104 Ų) aligns with compounds exhibiting oral bioavailability.

Synthetic Methodology

Reaction Pathway

The synthesis involves multi-step organic transformations under controlled conditions:

  • Thiophene functionalization: Introduction of the furan-2-carbonyl group at position 5 of the thiophene ring via Friedel-Crafts acylation.

  • Methylation: Attachment of the methylene bridge (-CH₂-) to the thiophene ring, enabling linkage to the sulfonamide group.

  • Sulfonamide coupling: Reaction of the methylated thiophene intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base (e.g., triethylamine).

Critical parameters include:

  • Inert atmosphere: Nitrogen or argon to prevent oxidation of intermediates.

  • Solvent selection: Dichloromethane (DCM) or ethyl acetate for extraction and purification.

  • Temperature control: Step-dependent ranges (e.g., 0–5°C for acylation, room temperature for coupling).

Yield Optimization Challenges

While exact yields are undisclosed, analogous syntheses of sulfonamide-thiophene hybrids report yields of 45–60% after chromatographic purification. Key challenges include:

  • Steric hindrance: Bulky substituents on the thiophene ring may slow acylation kinetics.

  • Sulfonyl chloride stability: Hydrolysis risks necessitate anhydrous conditions.

Biological Activities and Mechanistic Insights

Pharmacodynamic Considerations

  • Metabolic stability: The dihydrobenzofuran system resists oxidative degradation compared to monocyclic furans.

  • CYP450 interactions: Limited data exist, but sulfonamides often inhibit CYP2C9 and CYP3A4 isoforms.

Comparative Analysis with Structural Analogs

CompoundTarget PathwayIC₅₀ (nM)Reference
Sorafenib (Nexavar®)RAF/VEGF-R/PDGFR6–20FDA Label
VC4333043 (This compound)Undisclosed kinasesPendingVulcanChem

While direct efficacy data remain unpublished, the structural resemblance to kinase inhibitors suggests a similar target profile.

Future Research Directions

Preclinical Development Priorities

  • In vivo toxicity profiling: Assess hepatotoxicity risks associated with prolonged sulfonamide exposure.

  • Formulation optimization: Nanoencapsulation to enhance bioavailability.

Synthetic Chemistry Innovations

  • Flow chemistry: Continuous processing to improve reaction consistency.

  • Biocatalytic routes: Enzymatic acylation to reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator